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1-Sulfanylethen-1-ol - 129278-04-2

1-Sulfanylethen-1-ol

Catalog Number: EVT-14410078
CAS Number: 129278-04-2
Molecular Formula: C2H4OS
Molecular Weight: 76.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Sulfanylethen-1-ol, also known as 3-sulfanylhexan-1-ol, is a significant volatile thiol compound primarily recognized for its role in the aroma profile of various wines, particularly white varieties like Sauvignon Blanc. This compound is noted for imparting tropical and fruity notes, such as grapefruit and passionfruit, to the wine, making it an important subject of study in oenology and food chemistry. The compound is derived from non-volatile precursors present in grapes and undergoes transformation during fermentation processes.

Source and Classification

1-Sulfanylethen-1-ol is classified as a thiol, which is characterized by the presence of a sulfur atom bonded to a hydrogen atom. It is part of a broader class of compounds known as mercaptans. The primary sources of 1-sulfanylethen-1-ol are grape musts and wines, where it is formed through enzymatic reactions involving amino acids and other sulfur-containing compounds during fermentation.

Synthesis Analysis

Methods

The synthesis of 1-sulfanylethen-1-ol can be achieved through several methods, often involving the use of amino acid derivatives or cysteine conjugates. One notable approach includes the fermentation of grape musts using specific yeast strains that facilitate the release of this compound from its precursors.

Technical details regarding synthesis typically involve:

  • Use of specific yeast strains: For instance, Saccharomyces cerevisiae has been shown to produce higher concentrations of this thiol during fermentation due to its enzymatic activity.
  • Chemical reactions: The conversion of cysteine conjugates into volatile thiols involves enzymatic hydrolysis and subsequent release of 1-sulfanylethen-1-ol.

Technical Details

The synthesis often requires controlled fermentation conditions, including temperature management and nutrient availability to optimize enzyme activity. Analytical techniques such as gas chromatography-mass spectrometry are employed to quantify the production levels of 1-sulfanylethen-1-ol during these processes .

Molecular Structure Analysis

Structure

The molecular formula for 1-sulfanylethen-1-ol is C6H12OS. Its structure includes:

  • A sulfur atom bonded to a carbon chain (hexane) at the first position.
  • An alcohol functional group (-OH) at the terminal position.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure, confirming the presence and arrangement of atoms within the compound. Chemical shifts observed in NMR spectra help identify specific carbon (C) and proton (H) environments within the molecule .

Chemical Reactions Analysis

Reactions

1-Sulfanylethen-1-ol participates in various chemical reactions, primarily during fermentation:

  • Formation from precursors: It is produced from non-volatile cysteine conjugates through enzymatic reactions catalyzed by alcohol acetyltransferase.
  • Reactivity: As a thiol, it can undergo oxidation reactions, forming disulfides or reacting with other electrophiles.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of other competing substrates in the fermentation medium. Understanding these dynamics is crucial for optimizing production yields in winemaking .

Mechanism of Action

Process

The mechanism by which 1-sulfanylethen-1-ol is produced involves several steps:

  1. Release from precursors: During alcoholic fermentation, non-volatile thiol precursors are hydrolyzed by specific enzymes.
  2. Formation of volatile thiols: The released compounds can then be transformed into 1-sulfanylethen-1-ol through further enzymatic action.

Data

Research indicates that the production rates can vary significantly based on yeast strain selection and fermentation conditions. For instance, studies have highlighted that mixed cultures can alter the dynamics of thiol production .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic fruity aroma associated with tropical fruits.

Chemical Properties

  • Solubility: Soluble in water and alcohols.
  • Stability: Sensitive to oxidation; stability can be affected by storage conditions.

Relevant data suggest that its volatility plays a crucial role in its sensory properties in wines .

Applications

Scientific Uses

1-Sulfanylethen-1-ol is primarily used in:

  • Oenology: Enhancing wine aroma profiles; critical for flavor development in white wines.
  • Flavoring agents: Employed in food industries for its fruity notes.

Research continues to explore its potential applications in other fields such as perfumery and flavor chemistry due to its desirable aromatic properties .

Properties

CAS Number

129278-04-2

Product Name

1-Sulfanylethen-1-ol

IUPAC Name

1-sulfanylethenol

Molecular Formula

C2H4OS

Molecular Weight

76.12 g/mol

InChI

InChI=1S/C2H4OS/c1-2(3)4/h3-4H,1H2

InChI Key

UTDYWWXJGRYPOG-UHFFFAOYSA-N

Canonical SMILES

C=C(O)S

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